molecular formula C25H50OS B14325799 S-Tridecyl dodecanethioate CAS No. 102896-30-0

S-Tridecyl dodecanethioate

Katalognummer: B14325799
CAS-Nummer: 102896-30-0
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: BPMJTZGLILQEKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Tridecyl dodecanethioate: is an organic compound characterized by the presence of a long alkyl chain and a thioester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Tridecyl dodecanethioate typically involves the reaction of tridecyl alcohol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the thioester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: S-Tridecyl dodecanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to yield the corresponding alcohol and thiol.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various thioester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-Tridecyl dodecanethioate is used as a reagent in organic synthesis, particularly in the formation of complex thioester compounds. It serves as a building block for the synthesis of more intricate molecules.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Its interactions with proteins and enzymes are of particular interest.

Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to form stable thioester bonds makes it a candidate for targeted drug delivery systems.

Industry: this compound finds applications in the production of specialty chemicals, lubricants, and surfactants. Its unique chemical properties make it suitable for use in various industrial processes.

Wirkmechanismus

The mechanism of action of S-Tridecyl dodecanethioate involves its interaction with molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-Tridecyl dodecanethioate is unique due to its specific thioester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable thioester bonds sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

102896-30-0

Molekularformel

C25H50OS

Molekulargewicht

398.7 g/mol

IUPAC-Name

S-tridecyl dodecanethioate

InChI

InChI=1S/C25H50OS/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3

InChI-Schlüssel

BPMJTZGLILQEKL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCSC(=O)CCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.